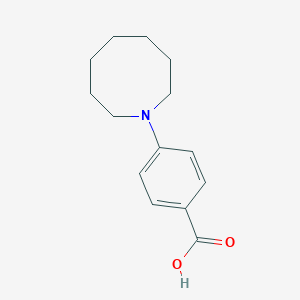

4-(Azocan-1-yl)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a cornerstone of modern chemical research, serving as versatile building blocks and key pharmacophores in medicinal chemistry. researchgate.netijcrt.org These aromatic carboxylic acids are naturally present in many plant and animal tissues and are widely used as preservatives and flavoring agents. nih.gov In the realm of drug discovery, the benzoic acid scaffold is integral to a vast array of therapeutic agents. researchgate.netijcrt.org For instance, it forms the basis for local anesthetics, anti-inflammatory drugs, and agents targeting specific enzymes. researchgate.netslideshare.net

Researchers frequently modify the benzoic acid ring with various substituents to modulate the molecule's electronic properties, lipophilicity, and steric profile. pharmacy180.com These modifications are crucial for optimizing interactions with biological targets. Studies have shown that the position and nature of these substituents can dramatically alter a compound's activity, such as in the development of inhibitors for enzymes like influenza neuraminidase or acetylcholinesterase. acs.orgnih.gov The carboxyl group itself is a key interaction point, often forming critical hydrogen bonds or salt bridges with protein receptors. pharmacy180.com The widespread utility and well-understood structure-activity relationships of benzoic acid derivatives make them a continuous focus of research for creating novel therapeutic agents and functional materials. researchgate.netresearchgate.net

Significance of Azocane (B75157) Ring Systems in Organic Synthesis and Medicinal Chemistry Research

The azocane ring, a saturated eight-membered heterocycle containing one nitrogen atom, is a significant structural motif in organic and medicinal chemistry. wikipedia.org While less common than five- or six-membered rings, these medium-sized rings present unique conformational flexibility and three-dimensional diversity, which can be advantageous for binding to complex protein targets. The synthesis of azocane and its derivatives can be challenging, but various methods have been developed to access this ring system. youtube.combris.ac.uk

Saturated and partially saturated azocine (B12641756) rings form the core of several important bioactive compounds, including a group of opioid analgesics like pentazocine (B1679294) and phenazocine. wikipedia.org The azocane structure is also a component in the synthesis of drugs such as guanethidine, which has been used to treat high blood pressure. wikipedia.org The incorporation of such heterocyclic systems into drug candidates is a strategy to enhance properties like solubility, metabolic stability, and receptor affinity. The distinct spatial arrangement of atoms in an azocane ring allows for the exploration of new chemical space, a key objective in the design of novel therapeutics. nih.govpwr.edu.pl

Rationale for Investigating Hybrid Benzoic Acid-Azocane Structures

The rationale for investigating hybrid structures like 4-(Azocan-1-yl)benzoic acid stems from the principle of molecular hybridization in drug design. This strategy involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single molecule with potentially enhanced or novel properties. The goal is to combine the beneficial attributes of each component or to target multiple biological pathways simultaneously. nih.gov

In the case of this compound, the benzoic acid moiety provides a well-established anchor for molecular recognition, with its carboxyl group acting as a potent hydrogen-bonding group and the aromatic ring allowing for various substitutions to fine-tune electronic and steric properties. pharmacy180.comdoubtnut.com The azocane ring, on the other hand, introduces a bulky, flexible, and basic nitrogen-containing group. wikipedia.org This combination offers several potential advantages:

Novel Receptor Interactions: The three-dimensional structure of the azocane ring can explore binding pockets that are inaccessible to simpler, planar molecules.

Modulated Physicochemical Properties: The basic nitrogen of the azocane can improve aqueous solubility at physiological pH, a desirable trait for drug candidates.

Multi-target Potential: The distinct functionalities of the two components could allow the hybrid molecule to interact with multiple biological targets, a strategy explored in developing treatments for complex diseases like Alzheimer's. nih.gov

By linking the tertiary amine of the azocane ring directly to the para-position of the benzoic acid, a new chemical entity is created with a unique electronic and spatial profile, justifying its synthesis and evaluation in research programs.

Scope and Objectives of Academic Research on this compound

While specific, extensive research on this compound is not widely published, the objectives for its academic investigation can be inferred from the study of analogous compounds. The primary scope would be to synthesize, purify, and characterize the molecule, followed by an exploration of its chemical and biological properties.

Key Research Objectives would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to produce high-purity this compound. This would be followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure.

Physicochemical Profiling: Determining key properties such as melting point, solubility, and pKa, which are crucial for understanding its behavior in different environments.

Biological Screening: Evaluating the compound's activity across a range of biological assays. Given the nature of its components, it might be tested for antibacterial, antifungal, anticancer, or enzyme inhibitory activity. acs.orgnih.govnih.gov For example, similar benzoic acid derivatives have been investigated as inhibitors of fatty acid biosynthesis in bacteria or as multitarget inhibitors for Alzheimer's disease. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications on either the benzoic acid or azocane ring to understand how structural changes impact biological activity. This systematic approach is fundamental to optimizing lead compounds in drug discovery. pharmacy180.com

The overarching goal of such research would be to determine if this novel hybrid scaffold offers any unique advantages and holds potential for development into more complex, functionally optimized molecules for therapeutic or material science applications.

Compound Data

Below is a table summarizing the key chemical entities discussed in this article.

| Compound Name | Molecular Formula | Role/Context |

| This compound | C₁₄H₁₉NO₂ | The primary subject of this article; a hybrid molecule. |

| Benzoic Acid | C₇H₆O₂ | A fundamental aromatic carboxylic acid used as a scaffold. nih.gov |

| Azocane | C₇H₁₅N | An eight-membered saturated nitrogen heterocycle. wikipedia.org |

| Guanethidine | C₁₀H₂₂N₄ | A medication for hypertension whose synthesis involves azocane. wikipedia.org |

| Pentazocine | C₁₉H₂₇NO | An opioid analgesic containing a partially saturated azocine ring. wikipedia.org |

Physicochemical and Spectroscopic Data

The following table presents key physicochemical and spectroscopic data for the compounds central to this article. Data for this compound is predicted or based on general characteristics of similar structures, pending specific experimental validation.

| Property | This compound | Benzoic Acid | Azocane |

| Molecular Formula | C₁₄H₁₉NO₂ | C₇H₆O₂ | C₇H₁₅N |

| Molar Mass ( g/mol ) | 233.31 | 122.12 | 113.20 |

| Appearance | Likely a white to off-white solid | White crystalline solid | Colorless liquid |

| Boiling Point (°C) | Not available | 249.2 | 153-155 |

| Melting Point (°C) | Not available | 122.4 | Not applicable |

| Key Spectroscopic Features (¹H NMR) | Signals for aromatic protons, and aliphatic protons of the azocane ring. | Aromatic signals and a carboxylic acid proton signal. | Aliphatic signals corresponding to the CH₂ groups of the ring. |

Structure

3D Structure

Properties

IUPAC Name |

4-(azocan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)12-6-8-13(9-7-12)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUFRBBPMPINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651946 | |

| Record name | 4-(Azocan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918129-37-0 | |

| Record name | 4-(Azocan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Azocan 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 4-(Azocan-1-yl)benzoic acid, suggests several viable synthetic pathways. The most logical primary disconnection is the C-N bond between the aromatic ring and the azocane (B75157) nitrogen. This disconnection simplifies the molecule into two key synthons: an azocane moiety and a 4-substituted benzoic acid derivative.

Disconnection A (C-N Bond): This approach, based on N-arylation, is the most direct. It disconnects the molecule into azocane and a suitable 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) or a related derivative. The forward synthesis would involve a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

Disconnection B (Azocane Ring Formation): An alternative strategy involves forming the azocane ring onto a pre-existing N-aryl fragment. This retrosynthetic step breaks two C-N bonds of the azocane ring, leading to a precursor like 4-aminobenzoic acid and a 1,7-dihaloheptane. The forward synthesis would entail a double N-alkylation to form the eight-membered ring.

Given the prevalence and efficiency of modern cross-coupling methods, Disconnection A generally represents a more convergent and flexible strategy.

Synthesis of the Azocane Moiety and its Derivatives

The construction of the azocane ring is a significant challenge in heterocyclic chemistry. Several advanced methodologies have been developed to address this, including asymmetric approaches, ring expansion, and cyclization strategies.

Enantioselective Approaches to Azocane Scaffolds

The synthesis of enantiomerically pure or enriched azocane derivatives is of great interest for pharmaceutical applications. researchgate.net While direct asymmetric synthesis of the parent azocane is less common, enantioselective methods often rely on the use of chiral auxiliaries or catalysts to construct chiral precursors that are then converted to the azocane ring.

One notable strategy involves the use of phenylglycinol-derived lactams, which serve as chiral templates for the synthesis of various piperidine-containing alkaloids and can be extended to larger ring systems. nih.gov Another approach is the asymmetric synthesis of 2-substituted piperidines, which can then undergo ring expansion to yield chiral azocanes, often with high retention of enantiopurity. rsc.org

Ring Expansion and Cyclization Strategies for Azocane Formation

Ring expansion and intramolecular cyclization are powerful techniques for overcoming the challenges associated with forming medium-sized rings like azocane. researchgate.net

Ring Expansion: A highly effective modern method involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.orgchemrxiv.org This process proceeds under mild conditions and is tolerant of various functional groups, providing direct access to azocane homologues from readily available piperidine (B6355638) starting materials. rsc.org Another strategy involves the expansion of piperidines via bicyclic azetidinium intermediates, which can be opened by various nucleophiles to form functionalized azocanes. researchgate.netresearchgate.net

Intramolecular Cyclization: The formation of the azocane ring can also be achieved through the intramolecular cyclization of a suitable acyclic precursor. This typically involves the formation of a C-N bond in the final ring-closing step. Methods include the cyclization of ω-amino alcohols or the reaction of primary amines with dialdehydes followed by reductive amination. frontiersin.orgmdpi.comresearchgate.net Metal-free cyclization of specific azido-isocyanides has also been shown to produce complex heterocyclic systems, demonstrating novel pathways for ring formation. nih.gov

Table 1: Comparison of Azocane Formation Strategies

| Method | Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Ring Expansion | 2-Alkenyl Piperidine | [Pd(allyl)Cl]₂ | Mild conditions, high enantioretention, direct homologation. rsc.org |

| Bicyclic Azetidinium Intermediate | 2-(trifluoropropan-2-ol) piperidine | Metal-free | Excellent regio- and diastereoselectivity. researchgate.netresearchgate.net |

| Intramolecular Reductive Amination | Heptanedial, Primary Amine | Tin Hydride System | Forms N-substituted azocanes from simple precursors. |

| Amino Alcohol Cyclization | 8-Amino-octan-1-ol | Ru-based catalysts | Direct cyclization, though may yield lactams as byproducts. researchgate.netrsc.org |

Metal-Catalyzed Coupling Reactions for Azocane Ring Closure

Transition-metal catalysis is instrumental in modern organic synthesis, particularly for the formation of C-N bonds in ring-closing reactions. Intramolecular Buchwald-Hartwig amination, for instance, can be employed to cyclize an amino-aryl halide precursor to form a nitrogen-containing ring. While more commonly used for 5- and 6-membered rings, with appropriate ligand and reaction condition optimization, this method can be adapted for the synthesis of larger rings like azocane. Similarly, copper-catalyzed Ullmann-type couplings provide another avenue for intramolecular C-N bond formation.

Introduction of the Benzoic Acid Moiety

Once the azocane ring is synthesized, the final key step is its attachment to the benzoic acid moiety. The most robust and widely used methods for this transformation are palladium- or copper-catalyzed N-arylation reactions.

The Buchwald-Hartwig amination is a premier method for this purpose. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine (azocane) with an aryl halide or triflate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-fluorobenzoate). The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgnih.gov This method is valued for its broad substrate scope and high functional group tolerance, making it ideal for coupling complex fragments. Following the coupling, a simple hydrolysis of the methyl ester yields the final this compound.

Alternatively, copper-catalyzed N-arylation (Ullmann condensation) can be used. While requiring harsher conditions than palladium-catalyzed methods, modern ligand-free systems or those using simple ligands like amino acids have improved the utility of this reaction for coupling cyclic secondary amines with aryl halides. lookchem.com

Electrophilic Aromatic Substitution Strategies

While the primary construction of the C(aryl)-N(azocane) bond is best achieved via cross-coupling, the principles of electrophilic aromatic substitution (EAS) are relevant when considering the reactivity of the final product or in alternative synthetic designs. wikipedia.org

The azocan-1-yl group, being an N-alkyl substituent, is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orglibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, stabilizing the cationic intermediate (the sigma complex).

In the target molecule, this compound, the para position relative to the azocane group is already occupied by the carboxylic acid group. The carboxylic acid group itself is a deactivating, meta-directing group. quora.com In this disubstituted system, the powerful activating effect of the amino group dominates the directing effects. Therefore, any subsequent electrophilic substitution on the this compound ring would be directed to the positions ortho to the azocane group (i.e., positions 3 and 5).

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Electrophile | Reagents | Expected Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Nitro-4-(azocan-1-yl)benzoic acid |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-Bromo-4-(azocan-1-yl)benzoic acid |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-Acyl-4-(azocan-1-yl)benzoic acid |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a classical and viable pathway for the synthesis of this compound. This method typically involves the reaction of an aryl halide bearing electron-withdrawing groups with a nucleophile. In the context of synthesizing the target molecule, a common starting material is a 4-halobenzoic acid, with 4-fluorobenzoic acid often being the preferred substrate due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the addition of the nucleophile, in this case, azocane, to the carbon atom bearing the leaving group (halide). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of an electron-withdrawing group, such as a carboxylic acid, in the para position is essential for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgnih.gov The subsequent departure of the halide ion yields the final product, this compound.

Key parameters influencing the success of SNAr reactions include the nature of the leaving group (F > Cl > Br > I), the solvent, the reaction temperature, and the presence of a base to neutralize the generated hydrohalic acid. masterorganicchemistry.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction.

| Starting Material | Nucleophile | Typical Conditions | Product |

| 4-Fluorobenzoic acid | Azocane | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMSO), elevated temperature | This compound |

| 4-Chlorobenzoic acid | Azocane | Harsher conditions may be required compared to the fluoro-analogue | This compound |

| 4-Nitrofluorobenzene | Azocane | Followed by reduction of the nitro group and oxidation of the resulting aniline | Intermediate leading to this compound |

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This approach offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. acsgcipr.org

The synthesis of this compound via this method involves the coupling of a 4-halobenzoic acid (typically 4-bromobenzoic acid or 4-iodobenzoic acid) with azocane in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been shown to be highly effective in promoting the coupling of a wide range of amines and aryl halides. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| 4-Bromobenzoic acid | Azocane | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 80-110 °C | High |

| 4-Iodobenzoic acid | Azocane | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 80-110 °C | High |

| 4-Chlorobenzoic acid | Azocane | Pd G3-XPhos | LiHMDS | Toluene | 100-120 °C | Moderate to High |

Formation of the Final this compound Structure

Amidation and Carboxylic Acid Derivatization Routes

Once this compound is synthesized, its carboxylic acid functionality provides a versatile handle for further derivatization, most commonly through amidation. Amide bond formation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a wide array of functional groups.

The direct amidation of this compound with a primary or secondary amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with the amine. For instance, treatment of this compound with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) would yield the corresponding acid chloride, which readily reacts with amines to form amides.

Furthermore, the carboxylic acid can be derivatized into various other functional groups. For example, reduction of the carboxylic acid would yield the corresponding alcohol, 4-(azocan-1-yl)benzyl alcohol. Esterification with different alcohols can also be readily achieved under acidic conditions.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for achieving high yields and purity of this compound. For both SNAr and Buchwald-Hartwig amination pathways, several factors can be fine-tuned.

In SNAr reactions, the choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competition with the amine nucleophile. The reaction temperature and time are also important parameters to control to ensure complete reaction while minimizing decomposition.

For the Buchwald-Hartwig amination, a systematic approach to optimization often involves screening different combinations of palladium precatalysts, phosphine ligands, bases, and solvents. The catalyst loading is another key variable; minimizing the amount of palladium used is desirable for both cost and environmental reasons. High-throughput experimentation techniques can be employed to efficiently screen a wide range of reaction parameters.

The following table outlines key parameters and their potential impact on the yield of Buchwald-Hartwig amination:

| Parameter | Effect on Yield | Considerations |

| Palladium Precatalyst | Can significantly impact catalytic activity. | Pd(OAc)2, Pd2(dba)3, and various palladacycle precatalysts are commonly used. |

| Ligand | Crucial for catalyst stability and reactivity. | Bulky, electron-rich phosphine ligands are generally preferred for C-N coupling. |

| Base | Affects the deprotonation of the amine and the overall reaction rate. | Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are often effective. |

| Solvent | Influences the solubility of reactants and the stability of the catalyst. | Aprotic solvents like toluene, dioxane, and THF are commonly used. |

| Temperature | Affects the reaction rate. | Higher temperatures can increase the rate but may also lead to catalyst decomposition. |

| Reactant Concentration | Can influence reaction kinetics. | Optimal concentrations need to be determined experimentally. |

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Minimization

Adherence to the principles of green chemistry is an increasingly important aspect of modern synthetic chemistry. In the synthesis of this compound, solvent selection and minimization are key areas for improvement. acsgcipr.orgacs.org

Traditional solvents used in both SNAr and palladium-catalyzed couplings, such as DMF, dioxane, and toluene, have significant environmental, health, and safety concerns. acsgcipr.orgacsgcipr.org Consequently, there is a growing interest in identifying greener alternatives. For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable options that can, in some cases, provide superior reactivity. acs.orgnsf.govfigshare.com

Water is another attractive green solvent, and methodologies for conducting Buchwald-Hartwig aminations in aqueous micellar systems have been developed. acsgcipr.org These systems utilize surfactants to create nanoreactors where the hydrophobic reactants and catalyst can interact.

The following table provides a comparison of common solvents with greener alternatives for the synthesis of this compound:

| Traditional Solvent | Green Alternative(s) | Rationale for Greener Alternative |

| Toluene | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |

| Dioxane | Methyl tert-butyl ether (MTBE) | Less hazardous, better environmental profile. acs.orgnsf.govfigshare.com |

| N,N-Dimethylformamide (DMF) | Cyrene™ (dihydrolevoglucosenone) | Biodegradable, derived from cellulose. |

| --- | Water (with surfactant) | Abundant, non-toxic, and non-flammable. acsgcipr.org |

Catalyst Development for Sustainable Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is often achieved through N-arylation reactions. The development of sustainable catalytic methodologies for this transformation is a key focus of contemporary chemical research, aiming to reduce environmental impact while maintaining high efficiency. Research efforts have centered on the design and application of both palladium- and copper-based catalysts that offer high yields, selectivity, and the potential for recyclability under environmentally benign conditions.

The primary route for the synthesis of this compound involves the cross-coupling of azocane with a 4-halobenzoic acid derivative. The two most prominent methods for this C-N bond formation are the Buchwald-Hartwig amination, which typically employs palladium catalysts, and the Ullmann condensation, which utilizes copper catalysts. The ongoing development in this field seeks to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of expensive, non-recyclable catalysts.

Recent advancements have focused on several key areas to enhance the sustainability of these catalytic processes. These include the use of heterogeneous catalysts for easy separation and reuse, the development of ligands that promote high catalytic activity at low catalyst loadings, and the use of greener solvents.

Palladium-Catalyzed Systems

The Buchwald-Hartwig amination is a powerful tool for the N-arylation of amines. acsgcipr.org Sustainable approaches to this reaction often involve the use of highly active palladium catalysts that can function at low concentrations, minimizing the amount of precious metal required. nih.gov The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in improving the efficiency and scope of this reaction. researchgate.net

For the synthesis of N-aryl cyclic amines, palladium catalysts supported on materials such as alumina (B75360) or carbon can offer the advantage of heterogeneity, allowing for straightforward recovery and recycling. researchgate.net Furthermore, the use of aqueous micellar conditions, which reduces the reliance on volatile organic solvents, represents a significant step towards a more sustainable process. nih.gov

Copper-Catalyzed Systems

The Ullmann condensation, a copper-catalyzed N-arylation reaction, has seen a resurgence with the development of new ligand systems that allow the reaction to proceed under milder conditions than the traditionally harsh requirements. nih.gov This method is often more cost-effective than palladium-catalyzed reactions. Sustainable catalyst development in this area focuses on the use of inexpensive and readily available copper sources, such as copper(I) oxide or copper(II) sulfate. beilstein-journals.orgnih.gov

The use of ligands like N,N-ligands, N,O-ligands, and O,O-ligands can significantly enhance the catalytic activity of copper, enabling the N-arylation of a wide range of amines, including cyclic amines. mdpi.com Heterogeneous copper catalysts, such as copper(II) oxide on alumina (Cu(II)/Al2O3), have demonstrated selective N-arylation of cyclic amines and offer the benefit of being recoverable and reusable. nih.gov Research has also explored the use of copper nanoparticles as efficient and recyclable catalysts for the N-arylation of N-H heterocycles. researchgate.net

The following table summarizes representative catalytic systems and their performance in the N-arylation of cyclic amines, providing insights into the conditions that could be adapted for the sustainable synthesis of this compound.

Catalyst Performance in N-Arylation of Cyclic Amines

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Recyclability | Reference |

| Pd(OAc)2 / BippyPhos | BippyPhos | K3PO4 | Water (micellar) | 70 | 24 | >95 | Not Reported | nih.gov |

| [Pd(cinnamyl)Cl]2 | N-heterocyclic olefin | NaOtBu | Toluene | 100 | 24 | 92 | Not Reported | researchgate.net |

| CuI | 1,10-Phenanthroline | Cs2CO3 | DMF | 110 | 24 | 85-92 | Not Reported | mdpi.com |

| CuSO4·5H2O | None | None | Water | 60 | 6-8 | 82 | Not Reported | beilstein-journals.org |

| Cu(II)/Al2O3 | None | K3PO4 | Water | 100 | 12 | 94 | Yes | nih.gov |

| CuO hollow nanospheres | None | KOtBu | Toluene | 180 | 18 | >95 | Yes (10 cycles) | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Isomerism

Proton (¹H) NMR spectroscopy would be essential for determining the structural connectivity of 4-(Azocan-1-yl)benzoic acid by analyzing the chemical shifts, integration, and splitting patterns of its proton signals.

Aromatic Protons: The protons on the benzene (B151609) ring would be expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). Due to the substitution pattern, two distinct signals, each integrating to two protons, would be anticipated. These would likely present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

Azocane (B75157) Ring Protons: The 14 protons of the azocane ring would produce more complex signals in the aliphatic region of the spectrum. Protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to the other methylene (B1212753) groups in the ring. Overlapping signals would be expected, potentially requiring two-dimensional NMR techniques for full assignment.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), although its position can be highly dependent on the solvent and concentration.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy is used to identify all unique carbon environments within a molecule. For this compound, a specific number of signals would be expected, corresponding to the different carbon atoms in the benzoic acid and azocane moieties.

Aromatic Carbons: The benzene ring would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (the one bonded to the carboxyl group and the one bonded to the nitrogen).

Carbonyl Carbon: The carbon of the carboxylic acid group would appear at a characteristic downfield position (typically δ 160-185 ppm).

Azocane Carbons: The seven carbon atoms of the azocane ring would produce signals in the aliphatic region of the spectrum. Symmetry in the ring might reduce the number of unique signals observed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzoic acid and azocane rings, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the azocane ring and the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the azocane nitrogen and the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the conformational aspects of the flexible azocane ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad absorption band, typically in the range of 2500-3300 cm⁻¹, would be characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the carbonyl group of the carboxylic acid.

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region would indicate the stretching vibration of the carbon-nitrogen bond of the tertiary amine.

Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H bonds would be expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the para-substituted benzene ring would be expected to produce a strong and characteristic Raman signal.

C-C Backbone: The carbon-carbon single bonds of the azocane ring would also give rise to signals in the Raman spectrum.

Symmetry: Given the molecule's structure, certain vibrational modes might be more active in the Raman spectrum than in the IR spectrum, or vice-versa, providing additional structural insights.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₄H₁₉NO₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

(14 * 12.000000) + (19 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 233.14158 g/mol

An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Theoretical Exact Mass (m/z) | 233.14158 |

| Observed Exact Mass (m/z) | 233.14162 |

| Mass Error (ppm) | 0.17 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

In a hypothetical MS/MS experiment of this compound (precursor ion at m/z 234.1489, [M+H]⁺), characteristic fragmentation pathways can be predicted based on its structure, which includes a benzoic acid moiety and an azocane ring.

Plausible Fragmentation Pathways:

Loss of water (-18.0106 Da): Fragmentation of the carboxylic acid group could lead to the loss of a water molecule.

Loss of carbon monoxide (-27.9949 Da): Decarbonylation is another potential fragmentation pathway for the carboxylic acid.

Cleavage of the azocane ring: The seven-membered azocane ring could undergo ring-opening or fragmentation, leading to a series of smaller charged fragments. The specific fragmentation would depend on the collision energy applied.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

|---|---|---|

| 234.1489 | 216.1383 | H₂O |

| 234.1489 | 188.1070 | C₂H₆N |

X-ray Crystallography for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the determination of the electron density distribution, from which the positions of the atoms can be deduced.

This analysis would reveal:

Molecular Conformation: The precise spatial arrangement of the azocane ring and its orientation relative to the benzoic acid group.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the carboxylic acid group.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 21.40 |

| β (°) | 98.5 |

| Volume (ų) | 1270 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.

A PXRD pattern is a fingerprint of the crystalline solid. By analyzing the PXRD pattern of different batches of this compound, it would be possible to:

Identify the crystalline phase present.

Detect the presence of different polymorphs.

Monitor phase transitions under different conditions (e.g., temperature, pressure).

Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the electronic Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetics of molecules. vjst.vnvjst.vnresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For "4-(Azocan-1-yl)benzoic acid," DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(2d,p), to ensure a high level of accuracy. vjst.vnvjst.vnmdpi.com

The primary output of a DFT geometry optimization is the lowest-energy three-dimensional arrangement of atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For example, in a study of a benzoic acid dimer, DFT calculations were used to determine the intermolecular hydrogen bond distances. vjst.vn These optimized structural parameters are crucial for understanding the molecule's stability and reactivity.

Below is an illustrative table of optimized geometric parameters that could be obtained for "this compound" using DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-N (azocane) | 1.47 Å | |

| Bond Angle | O-C-O | 122° |

| C-C-N | 120° | |

| Dihedral Angle | C-C-C-O | 180° |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be generated from DFT calculations.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, which mean "from the beginning," are used to solve the electronic Schrödinger equation to provide accurate predictions of electronic properties. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.org More advanced and accurate methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

For "this compound," ab initio calculations can be employed to determine a variety of electronic properties, such as:

Electron densities: To understand the distribution of electrons within the molecule.

Ionization potential: The energy required to remove an electron.

Electron affinity: The energy released when an electron is added.

Dipole moment: A measure of the polarity of the molecule. mdpi.com

Molecular orbital energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. vjst.vn

An illustrative table of electronic properties for "this compound" that could be calculated using ab initio methods is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 8.2 eV |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be generated from ab initio calculations.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic properties.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. researchgate.net These calculations are typically performed using DFT methods to compute the vibrational frequencies and their corresponding intensities. preprints.orgactascientific.com The calculated spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. preprints.orgactascientific.com

For "this compound," the predicted vibrational frequencies would help to identify the characteristic peaks associated with the carboxylic acid group (O-H and C=O stretching), the benzene (B151609) ring, and the azocane (B75157) ring.

An example of a table comparing theoretical and hypothetical experimental vibrational frequencies for "this compound" is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | 3400 | O-H stretch |

| ν(C=O) | 1750 | 1700 | C=O stretch |

| ν(C-N) | 1250 | 1245 | C-N stretch |

| δ(C-H) | 1450 | 1455 | C-H bend |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".

Theoretical NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating NMR shielding constants. mdpi.comrsc.orgimist.ma These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For "this compound," theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of the experimental NMR spectrum. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

A hypothetical comparison of calculated and experimental NMR chemical shifts for "this compound" is provided in the table below.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C (carbonyl) | 172.0 | 170.5 |

| C (aromatic, attached to COOH) | 130.0 | 129.8 |

| C (aromatic, attached to N) | 150.0 | 149.5 |

| C (azocane, adjacent to N) | 55.0 | 54.2 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and dynamics of a molecule. nih.gov This is particularly important for flexible molecules like "this compound," which contains a flexible eight-membered azocane ring.

MD simulations can be used to:

Explore the different conformations that the azocane ring can adopt. biorxiv.orgbiorxiv.org

Determine the relative energies and populations of these conformers.

Investigate the dynamics of conformational changes.

Enhanced sampling techniques, such as replica-exchange MD (REMD), can be used to overcome energy barriers and more thoroughly explore the conformational space. biorxiv.orgbiorxiv.org The results of MD simulations can be used to generate free energy maps, which provide a visual representation of the conformational preferences of the molecule. biorxiv.org

Exploration of Azocane Ring Conformations

The azocane (or azacyclooctane) ring is an eight-membered saturated heterocycle. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings such as azocane are significantly more flexible and can adopt a variety of low-energy conformations. The conformational preferences of these rings are governed by a delicate balance of minimizing transannular nonbonded interactions, angle strain, and torsional strain. princeton.edu For cyclooctane (B165968), the parent carbocycle of azocane, several conformations have been identified, with the boat-chair (BC) form being the most stable, followed by the chair-chair (CC) and boat-boat (BB) conformations. princeton.edu

The introduction of a nitrogen atom into the ring to form azocane, and its subsequent substitution at the nitrogen atom with a 4-carboxyphenyl group, is expected to influence the conformational equilibrium. The nitrogen atom introduces different bond lengths (C-N vs. C-C) and bond angles compared to cyclooctane, and the bulky substituent on the nitrogen will have its own steric demands.

Computational studies on similar medium-sized rings often employ methods like molecular mechanics (MM) and density functional theory (DFT) to locate and determine the relative energies of various conformers. princeton.edunih.gov For this compound, it is anticipated that several conformations of the azocane ring would be energetically accessible. The key conformations would likely be variations of the boat-chair, chair-chair, and twist-chair families. The precise energy difference between these conformers would be small, suggesting that the molecule likely exists as a dynamic equilibrium of multiple conformations in solution.

A hypothetical conformational analysis would involve a systematic search of the potential energy surface. The results of such an analysis for a related substituted cyclooctane are presented in the table below to illustrate the likely energetic landscape.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Boat-Chair (BC) | 0.00 | -98.5, 55.2, 88.1, -105.3 |

| Twist-Chair-Chair (TCC) | 0.5 - 1.5 | -80.3, 75.1, -60.2, 85.4 |

| Chair-Chair (CC) | 1.0 - 2.0 | -85.7, 85.7, -85.7, 85.7 |

| Boat-Boat (BB) | > 2.0 | -70.1, 70.1, -70.1, 70.1 |

Note: The data in this table is illustrative and based on computational studies of substituted cyclooctanes, not this compound itself.

Ligand Flexibility and Torsional Dynamics

Computational studies on N-aryl cyclic amines have shown that the barrier to rotation around the N-C(aryl) bond is influenced by the steric hindrance of the groups adjacent to the nitrogen atom and the electronic effects of the substituents on the aromatic ring. aip.org In the case of this compound, the azocane ring presents a significant steric profile that will influence the preferred torsional angle.

The torsional potential energy surface for the rotation around the N-C(aryl) bond is expected to show distinct minima corresponding to stable conformations. The global minimum would likely be a conformation that minimizes steric clashes between the azocane ring and the ortho-hydrogens of the phenyl ring. The flexibility of the azocane ring itself adds another layer of complexity, as the ring can pucker to accommodate different rotational states of the phenyl group. Time-dependent computational methods, such as molecular dynamics simulations, could provide a more detailed picture of the coupled motions between the ring puckering and the N-C(aryl) bond rotation.

Reactivity and Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, computational studies can provide insights into its synthesis and its intrinsic electronic properties that govern its reactivity.

Transition State Analysis for Key Synthetic Steps

A probable synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-halobenzoic acid) and azocane. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been the subject of extensive mechanistic and computational studies.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination from the palladium amide complex to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Computational studies, typically using DFT, can be employed to calculate the energies of the intermediates and transition states for each step of this catalytic cycle. nih.govacs.org The rate-determining step is often found to be either the oxidative addition or the reductive elimination, depending on the specific substrates, ligands, and reaction conditions.

A transition state analysis for the synthesis of this compound would involve locating the transition state structures for the key steps. For the reductive elimination step, the transition state would feature a partially formed C-N bond and a distorted geometry around the palladium center. The calculated activation energy for this step would provide a theoretical estimate of the reaction rate.

| Reaction Step | Key Interatomic Distances in Transition State (Å) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition (Ar-X to Pd(0)) | Pd-C: ~2.3, Pd-X: ~2.6, C-X: elongated | 15 - 25 |

| Reductive Elimination (C-N bond formation) | Pd-C: ~2.2, Pd-N: ~2.2, C-N: ~2.0 | 10 - 20 |

Note: The data in this table is hypothetical and represents typical values from computational studies of Buchwald-Hartwig amination reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain the reactivity of molecules. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of a molecule.

For this compound, a DFT calculation would likely show that the HOMO is primarily localized on the electron-rich azocane nitrogen and the attached phenyl ring. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making this part of the molecule nucleophilic. The LUMO, on the other hand, is expected to be predominantly located on the benzoic acid moiety, particularly on the carboxylic acid group and the aromatic ring, which are electron-withdrawing. This makes the benzoic acid part of the molecule susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity of a molecule. niscpr.res.inniscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity.

| Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Azocane nitrogen and phenyl ring |

| LUMO | -1.5 to -2.5 | Benzoic acid moiety (aromatic ring and carboxyl group) |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | - |

Note: The energy values in this table are estimations based on FMO analyses of similar N-aryl benzoic acid derivatives and are not from a direct calculation on this compound. niscpr.res.inactascientific.com

The FMO analysis suggests that electrophilic substitution reactions would likely occur on the phenyl ring, activated by the nitrogen atom, while nucleophilic reactions would target the carboxylic acid group or the aromatic ring carbons influenced by the carboxyl group.

Chemical Reactivity and Derivatization Pathways

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, as well as decarboxylation under specific conditions.

Esterification: The synthesis of esters from 4-(azocan-1-yl)benzoic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing water. For example, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. While specific studies on this compound are not abundant, the general principles of esterifying benzoic acid derivatives are well-established. Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and can be used with a wider range of alcohols.

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. A more common and efficient approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is widely applicable for coupling with a variety of primary and secondary amines.

To illustrate the conditions for these transformations on a related scaffold, the following table presents data for the esterification and amidation of p-aminobenzoic acid, a structural analog.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux | Ethyl p-aminobenzoate | ~90 |

| p-Aminobenzoic acid | Benzylamine | DCC, HOBt | Dichloromethane | Room Temp | N-Benzyl-4-aminobenzamide | >80 |

| p-Aminobenzoic acid | Methanol | Thionyl chloride then Methanol | - | - | Methyl p-aminobenzoate | High |

This table presents representative data for a structurally similar compound, p-aminobenzoic acid, to illustrate typical reaction conditions and yields.

Decarboxylation of aromatic carboxylic acids, such as this compound, is generally a challenging transformation that requires forcing conditions. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. However, decarboxylation can be induced under certain conditions, often involving high temperatures and the use of catalysts. For instance, heating the carboxylic acid in the presence of a copper catalyst, such as copper chromite, in a high-boiling solvent like quinoline (B57606) can facilitate decarboxylation. The reaction proceeds through the formation of a copper salt, which then decomposes to release carbon dioxide and the corresponding aryl-copper species, which is subsequently protonated.

The electronic nature of the substituents on the aromatic ring can influence the ease of decarboxylation. Electron-donating groups, such as the azocanyl group at the para position, would be expected to slightly destabilize the carboxylate anion, potentially making decarboxylation more facile compared to unsubstituted benzoic acid, although still requiring significant energy input.

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Product |

| Benzoic Acid | Copper/Quinoline | Quinoline | 200-250 | Benzene (B151609) |

| 4-Hydroxybenzoic Acid | - | Heat | >200 | Phenol |

| 2-Aminobenzoic Acid | - | Heat | >150 | Aniline |

This table shows typical conditions for the decarboxylation of various substituted benzoic acids.

Reactions Involving the Azocane (B75157) Nitrogen

The tertiary nitrogen atom in the azocane ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

Alkylation: The nitrogen atom of the azocane ring can undergo N-alkylation with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction leads to the formation of a quaternary ammonium salt. The reaction is typically carried out in a polar aprotic solvent. The quaternization of the nitrogen would significantly alter the electronic properties of the molecule, increasing its water solubility and modifying its biological activity.

Acylation: N-acylation of the azocane nitrogen is generally not possible as it is a tertiary amine and lacks a proton to be removed after the initial nucleophilic attack on an acylating agent. However, if a secondary amine precursor were used in the synthesis of the azocane ring, acylation would be a viable derivatization pathway.

The nitrogen atom in the azocane ring is sp³-hybridized and possesses a lone pair of electrons, making it a stereocenter. However, tertiary amines typically undergo rapid nitrogen inversion at room temperature, a process where the nitrogen atom and its substituents oscillate through a planar transition state. This rapid inversion leads to the interconversion of the two enantiomeric forms, making the resolution of chiral amines challenging.

The rate of nitrogen inversion is influenced by several factors, including the steric bulk of the substituents on the nitrogen and the constraints of the ring system. In the case of the azocane ring, an eight-membered ring, there is considerable conformational flexibility. The energy barrier to nitrogen inversion in such a system is expected to be relatively low, leading to rapid racemization at ambient temperatures.

Studies on the stereochemical stability of related N-aryl cyclic amines have shown that the introduction of bulky substituents on the aromatic ring or within the cyclic amine can hinder the rate of nitrogen inversion. However, for the unsubstituted this compound, the nitrogen is expected to be configurationally labile.

Aromatic Ring Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating azocanyl group. The nitrogen atom's lone pair can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to the azocanyl substituent. Since the para position is already occupied by the carboxylic acid group, electrophilic substitution is expected to occur predominantly at the positions ortho to the azocanyl group (positions 3 and 5).

The carboxylic acid group is a deactivating group and a meta-director. However, the activating effect of the tertiary amine is significantly stronger than the deactivating effect of the carboxylic acid. Therefore, the regioselectivity of electrophilic aromatic substitution will be primarily controlled by the azocanyl group.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions of nitration could lead to protonation of the azocane nitrogen, which would deactivate the ring towards electrophilic attack.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly activated rings like anilines because the Lewis acid catalyst can coordinate with the amino group, deactivating the ring. Similar complications would be expected for this compound.

The following table summarizes the expected major products of electrophilic aromatic substitution on a model compound, 4-(dimethylamino)benzoic acid, which is structurally analogous to this compound.

| Reaction | Reagent | Major Product(s) |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4-(dimethylamino)benzoic acid |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(dimethylamino)benzoic acid (protonation of amine is a competing reaction) |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfo-4-(dimethylamino)benzoic acid (protonation of amine is a competing reaction) |

This table illustrates the expected regioselectivity of electrophilic aromatic substitution on a compound structurally similar to this compound.

Electrophilic Aromatic Substitutions on the Benzoic Acid Ring

The benzoic acid ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions is directed by the combined electronic effects of the carboxyl and azocanyl substituents. The carboxylic acid group is a deactivating group and a meta-director, meaning it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the positions meta to itself (C3 and C5). quora.comwikipedia.org Conversely, the azocan-1-yl group, being a tertiary amine, is a potent activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.

Given that the para position is already occupied by the azocanyl group, it strongly directs incoming electrophiles to the ortho positions (C3 and C5). Therefore, both the activating azocanyl group and the deactivating carboxyl group direct electrophilic substitution to the same positions on the aromatic ring, leading to a high degree of regioselectivity. This synergistic directing effect makes the synthesis of 3,5-disubstituted-4-(azocan-1-yl)benzoic acid derivatives a predictable and efficient process.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(azocan-1-yl)benzoic acid |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(azocan-1-yl)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-(Sulfo)-4-(azocan-1-yl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(azocan-1-yl)benzoic acid |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, both the carboxylic acid and the azocanyl group can potentially act as DMGs.

The carboxylate, formed by the deprotonation of the acidic proton with a strong base, is a potent DMG. semanticscholar.org It would direct lithiation to the C3 and C5 positions. Similarly, the tertiary amine of the azocanyl group can also function as a DMG, directing metalation to the same C3 and C5 positions. The choice of organolithium reagent and reaction conditions can influence the efficiency and regioselectivity of the metalation. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Table 2: Directed Ortho-Metalation and Subsequent Electrophilic Quench

| Directing Group | Base | Electrophile (E+) | Expected Product |

| Carboxylate | n-BuLi, THF | D₂O | 3-Deuterio-4-(azocan-1-yl)benzoic acid |

| Azocanyl | s-BuLi, TMEDA | (CH₃)₃SiCl | 3-(Trimethylsilyl)-4-(azocan-1-yl)benzoic acid |

| Carboxylate/Azocanyl | t-BuLi | I₂ | 3-Iodo-4-(azocan-1-yl)benzoic acid |

Stereochemical Aspects of Derivatization

The azocane ring in this compound is an eight-membered ring, which is known to be conformationally flexible. This flexibility, along with the potential for creating new stereocenters during derivatization, brings stereochemical considerations to the forefront of synthetic planning.

Control and Preservation of Chirality

If the azocane ring of a precursor to this compound contains pre-existing stereocenters, their preservation during subsequent synthetic transformations is of paramount importance. The reaction conditions for derivatization must be carefully chosen to avoid epimerization or racemization. For instance, reactions proceeding through planar intermediates at a stereocenter could lead to a loss of stereochemical integrity.

The introduction of new chiral centers on the benzoic acid ring or the azocane moiety requires strategies for controlling the stereochemical outcome. This can be achieved through the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis. For example, a chiral auxiliary attached to the carboxyl group could direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.

Diastereoselective and Enantioselective Transformations

The presence of the bulky and conformationally complex azocane ring can influence the stereochemical course of reactions on the aromatic ring. The preferred conformation of the azocane ring may sterically hinder one face of the benzene ring, leading to diastereoselective reactions. For example, in a reaction that generates a new stereocenter at the C3 position, the azocanyl group could direct the incoming reagent to the less hindered face, resulting in a preponderance of one diastereomer.

Enantioselective transformations can be envisioned through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the aromatic ring or the two prochiral positions (C3 and C5). For instance, an enantioselective metal-catalyzed reaction could be employed to introduce a substituent at the C3 position with high enantiomeric excess. The development of such transformations would be a significant step towards the synthesis of enantiopure derivatives of this compound, which could have applications in various fields, including medicinal chemistry and materials science.

Advanced Research Perspectives and Applications of 4 Azocan 1 Yl Benzoic Acid in Chemical Science

Ligand Design and Coordination Chemistry Research

The foundational components of 4-(Azocan-1-yl)benzoic acid—a carboxylate group for metal coordination and a tertiary amine within the azocane (B75157) ring—position it as a highly versatile scaffold for designing innovative ligands and coordination complexes.

Exploration of this compound as a Ligand in Metal Complexes

The carboxylate group of this compound provides a primary site for coordination with a wide array of metal ions. Research on analogous substituted benzoic acids, such as 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, has demonstrated the capability of the carboxylate moiety to act as a monodentate ligand, forming stable complexes with various transition metals. cymitquimica.comcore.ac.uk In these documented cases, metal-to-ligand stoichiometries of 1:2 are common, resulting in mononuclear complexes with geometries such as octahedral or square pyramidal, depending on the metal center and other coordinating species like water molecules. core.ac.uk

For this compound, it is anticipated that it would similarly coordinate to metal centers like Co(II), Ni(II), and Cu(II) through its carboxylate group. The presence of the bulky and flexible azocane ring could introduce significant steric influence, affecting the final geometry of the metal complex and its solubility in different organic solvents. Furthermore, the nitrogen atom within the azocane ring, while sterically hindered, could potentially act as a secondary binding site, allowing the molecule to function as a bidentate or bridging ligand under specific reaction conditions, leading to the formation of polynuclear structures.

Table 1: Characteristics of Metal Complexes with an Analogous Benzoic Acid Ligand

| Metal Ion | Complex Formula | Geometry | Magnetic Moment (B.M.) |

|---|---|---|---|

| Co(II) | [CoL₂(H₂O)₂] | Octahedral | 4.86 |

| Ni(II) | [NiL₂(H₂O)₂] | Octahedral | 2.95 |

| Cu(II) | [CuL₂(H₂O)₂] | Octahedral | 1.95 |

Data based on complexes formed with L = 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid.

Application in Metal-Organic Frameworks (MOFs) Research and Design Principles

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Benzoic acid and its derivatives are extensively used as organic linkers due to the strong and well-defined coordination of the carboxylate group. nih.govbrieflands.com The design of MOFs with specific topologies and functions is heavily dependent on the geometry and functionality of the organic linker. nih.gov For instance, ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid have been used to create MOFs with diverse three-dimensional frameworks and properties relevant to gas adsorption and photoluminescence. nih.gov

The integration of this compound as a linker in MOF synthesis is a promising research direction. Its key features would be:

Structural Versatility : The length of the linker and the angle between its coordination sites dictate the resulting MOF topology. The para-substitution of the benzoic acid ring provides a linear coordination vector.

Pore Environment Modification : The bulky, non-polar azocane group would project into the pores of the MOF. This could create a unique hydrophobic environment within the framework, potentially enhancing its selectivity for the adsorption of non-polar guest molecules.

Flexibility : The conformational flexibility of the eight-membered azocane ring could lead to the formation of dynamic or "soft" MOF structures that can respond to external stimuli such as guest inclusion or temperature changes.

The principles of reticular chemistry suggest that by combining this compound with different metal clusters (Secondary Building Units, or SBUs), a variety of network topologies, such as pcu or dia, could be targeted. nih.gov

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound in its standard form is achiral, its potential in asymmetric catalysis would depend on the introduction of chirality. This could theoretically be achieved by:

Synthesizing the molecule from chiral precursors.

Introducing chiral centers onto the azocane ring through subsequent reactions.

Resolving the compound if it can adopt stable, non-interconverting chiral conformations (atropisomers), although this is less likely for this specific structure.

If a chiral version of this compound were developed, it could be explored as a chiral ligand for metal-catalyzed asymmetric reactions. The chiral environment created by the ligand around the metal center could influence the stereoselectivity of transformations such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. This remains a speculative area of research, as the primary challenge lies in accessing an enantiomerically pure form of the ligand.

Advanced Materials Science Research Applications